(S)-(-)-4-tert-Butyloxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine-2,5-diones. This compound is notable for its applications in asymmetric synthesis and as a building block in the preparation of various biologically active molecules. The compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions in chemical processes.
(S)-(-)-4-tert-Butyloxazolidine-2,5-dione falls under the classification of:
The synthesis of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the use of tert-butyl carbamate and an appropriate carboxylic acid to facilitate the formation of the oxazolidine ring.
(S)-(-)-4-tert-Butyloxazolidine-2,5-dione features a five-membered oxazolidine ring with a tert-butyl group at the 4-position and two carbonyl groups at positions 2 and 5. The stereochemistry at the 4-position is critical for its biological activity.
(S)-(-)-4-tert-Butyloxazolidine-2,5-dione participates in various chemical reactions, particularly in nucleophilic acyl substitution and polymerization reactions.
The mechanism by which (S)-(-)-4-tert-Butyloxazolidine-2,5-dione exerts its effects typically involves its role as an intermediate in synthetic pathways.
The kinetics of these reactions can be influenced by factors such as temperature, solvent polarity, and concentration of reactants.
(S)-(-)-4-tert-Butyloxazolidine-2,5-dione has several important applications:
(S)-(-)-4-tert-Butyloxazolidine-2,5-dione (CAS 62965-56-4) serves as a specialized N-carboxyanhydride (NCA) monomer for synthesizing stereoregular polypeptides with controlled tertiary structure. This compound, commercially designated as L-tert-Leucine N-carboxyanhydride, undergoes controlled ROP to yield poly(amino acid) chains featuring the sterically demanding tert-butyl side group. The polymerization follows a well-established amine mechanism initiated by primary amines, where the nucleophilic attack on the C5 carbonyl carbon breaks the anhydride bond, generating a carbamic acid intermediate that decarboxylates to regenerate the amine chain end [1] [4].
The tert-butyl substituent significantly influences polymerization kinetics due to its substantial steric bulk (molecular volume ≈ 90 ų), which reduces the ROP rate compared to less hindered NCAs like alanine-NCA. However, this same steric hindrance imparts exceptional control over secondary structure formation in resulting polymers, favoring α-helical or β-sheet conformations dependent on solvent polarity. Molecular weight distributions remain narrow (Đ ≈ 1.1-1.3) when polymerization occurs under high-vacuum conditions with purified monomers, minimizing termination or chain-transfer side reactions [4].
Table 1: ROP Performance of (S)-4-(tert-Butyl)oxazolidine-2,5-dione vs. Reference NCAs
NCA Monomer | Initiator | Temperature (°C) | Reaction Time (h) | DPₙ | Đ |
---|---|---|---|---|---|
(S)-4-tert-Butyl-NCA | Hexylamine | 0 | 48 | 50 | 1.15 |
(S)-Alanine-NCA | Hexylamine | 0 | 8 | 50 | 1.25 |
(S)-Phenylalanine-NCA | Hexylamine | 0 | 24 | 50 | 1.30 |
The stereoselective synthesis of (S)-4-(tert-butyl)oxazolidine-2,5-dione exploits chiral pool methodologies or asymmetric catalysis to install the stereogenic center at C4. The most efficient route involves cyclization of N-chlorocarbonyl-(L)-tert-leucine under anhydrous conditions, leveraging the natural chirality of tert-leucine (commercially available in enantiomerically pure form). Alternative catalytic approaches employ proline-derived organocatalysts or Cu(II)-BOX complexes to induce enantioselective carbonylative ring closure of tert-butyl-substituted α-amino acid derivatives [1] [4].
The compound's defined stereochemistry ([α]D²⁵ = -42.5° (c=1, CHCl₃)) makes it valuable for synthesizing enantiopure β-amino acids or chiral auxiliaries. X-ray crystallography confirms the (S)-configuration with the tert-butyl group in a pseudo-equatorial orientation, minimizing 1,3-diaxial interactions. The crystallographic density (1.164 g/cm³) reflects efficient crystal packing despite the bulky substituent [4]. Asymmetric synthesis typically achieves >98% ee when using enantiopure tert-leucine, while catalytic methods reach 90-95% ee, necessitating recrystallization for pharmaceutical applications [1] [4].
Table 2: Stereoselective Synthesis Methods for (S)-4-(tert-Butyl)oxazolidine-2,5-dione
Method | Chiral Source | Reagent | Yield (%) | ee (%) | Recovery Process |
---|---|---|---|---|---|
Chiral Pool | (S)-tert-Leucine | Phosgene/THF | 85 | >99.5 | None |
Organocatalysis | L-Proline derivative | Triphosgene/CH₂Cl₂ | 70 | 92 | Recrystallization |
Metal-Catalyzed | Cu(II)-(R)-Ph-BOX | CO(g)/DMF | 65 | 95 | Chiral HPLC |
The tert-butyl group imparts distinct electronic, steric, and conformational properties that differentiate this oxazolidinedione from analogs. Computational analysis (XLogP3 = 1.3) reveals enhanced hydrophobicity relative to methyl- (XLogP3 = -0.2) or hydroxymethyl-substituted (XLogP3 = -1.1) derivatives. This hydrophobicity drives self-assembly in aqueous media and influences polymer solubility. The topological polar surface area (55.4 Ų) remains consistent across 4-substituted oxazolidinediones but crystallinity varies markedly: the tert-butyl derivative melts sharply at 118-120°C, whereas phenyl-substituted analogs melt at 95-98°C with broader ranges due to polymorphic behavior [1] [4].
Steric effects dominate nucleophilic addition kinetics. The tert-butyl group's gem-dimethyl substitution creates a cone angle of ≈170°, shielding the C5 carbonyl 20% more effectively than isopropyl substituents. This translates to a 5-fold reduction in aminolysis rate constants versus methyl-substituted NCAs. However, this shielding suppresses racemization during ROP, preserving enantiopurity better than smaller alkyl groups. In solid-state stability studies, the tert-butyl derivative exhibits no decomposition after 12 months at -20°C, whereas benzyl-substituted NCAs degrade by 10-15% under identical conditions [4].
Table 3: Substituent Effects on Oxazolidinedione Properties
Substituent | logP | TPSA (Ų) | Melting Point (°C) | Relative ROP Rate (krel) | Racemization Risk |
---|---|---|---|---|---|
tert-Butyl | 1.3 | 55.4 | 118-120 | 1.0 | Low |
Methyl | -0.2 | 55.4 | 105-107 | 8.5 | Moderate |
Phenyl | 1.8 | 55.4 | 95-98 | 3.2 | High |
4-Hydroxybenzyl | 0.6 | 70.7 | 152-154 | 0.4 | Low |
High-yield synthesis of (S)-4-(tert-butyl)oxazolidine-2,5-dione requires optimized phosgene equivalents and aprotic solvents to suppress hydrolysis and racemization. Triphosgene (bis(trichloromethyl) carbonate) in anhydrous THF at -30°C achieves 85-90% yield with <0.1% racemization, outperforming phosgene gas (75-80% yield) due to superior stoichiometric control. Catalyst screening identifies dimethylaminopyridine (DMAP) as optimal (0.5 mol%), accelerating cyclization while maintaining >98% ee. Reaction monitoring via FT-IR reveals complete consumption of the α-amino acid precursor when the N-H stretch (3340 cm⁻¹) diminishes and anhydride C=O stretches (1855 cm⁻¹, 1785 cm⁻¹) intensify [1] [4].
Solvent selection critically impacts purity: ethereal solvents (THF, dioxane) afford crystalline products directly, while chlorinated solvents (CH₂Cl₂) require anti-solvent precipitation. Water content below 50 ppm is essential to prevent hydrolysis to tert-leucine-N-carboxylic acid, which catalyzes oligomerization. Post-synthesis, recrystallization from ethyl acetate/hexane (1:5) elevates purity from 92% to ≥98%, with residual solvent below ICH limits (300 ppm GC-FID) [1] [2] [4].
Table 4: Solvent and Catalyst Systems for NCA Synthesis
Phosgene Equivalent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|---|
Triphosgene | THF | DMAP (0.5%) | -30 | 2 | 92 | 99.5 |
Diphosgene | Dioxane | None | 0 | 4 | 80 | 97.0 |
Phosgene | CH₂Cl₂ | Pyridine | -50 | 1 | 75 | 98.8 |
COCl₂ (gas) | THF | Na₂CO₃ | -78 | 0.5 | 88 | 99.1 |
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6